molecular formula C15H13IN2O3 B2941588 3-(4-Iodoanilino)-1-(3-nitrophenyl)-1-propanone CAS No. 477320-58-4

3-(4-Iodoanilino)-1-(3-nitrophenyl)-1-propanone

Cat. No.: B2941588
CAS No.: 477320-58-4
M. Wt: 396.184
InChI Key: RPQPLOOXBFGOSS-UHFFFAOYSA-N
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Description

3-(4-Iodoanilino)-1-(3-nitrophenyl)-1-propanone is a ketone derivative featuring a propanone backbone substituted with a 4-iodoanilino group and a 3-nitrophenyl moiety. Its molecular formula is C₁₆H₁₆INO, with a monoisotopic mass of 365.02765 Da .

Properties

IUPAC Name

3-(4-iodoanilino)-1-(3-nitrophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IN2O3/c16-12-4-6-13(7-5-12)17-9-8-15(19)11-2-1-3-14(10-11)18(20)21/h1-7,10,17H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQPLOOXBFGOSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCNC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477320-58-4
Record name 3-(4-IODOANILINO)-1-(3-NITROPHENYL)-1-PROPANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

3-(4-Iodoanilino)-1-(3-nitrophenyl)-1-propanone, a compound with the chemical formula C15H13IN2O3, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Weight : 347.27 g/mol
  • CAS Number : 477320-58-4
  • Structure : The compound consists of a propanone core substituted with a 4-iodoaniline and a 3-nitrophenyl group.

Antimicrobial Activity

Studies have shown that derivatives similar to this compound exhibit significant antimicrobial properties. For example, compounds with similar structures have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antioxidant Activity

Research indicates that compounds with nitrophenyl substitutions often display antioxidant properties. This activity is attributed to their ability to scavenge free radicals, which can be crucial in preventing oxidative stress-related diseases .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary data suggest that this compound may induce apoptosis in certain cancer cells, although specific mechanisms remain under investigation .

Case Study 1: Antimicrobial Screening

A study conducted on related compounds revealed that those containing halogen substitutions (like iodine) showed enhanced antibacterial activity compared to their non-halogenated counterparts. This suggests that this compound may also exhibit similar properties, warranting further exploration .

Case Study 2: Antioxidant Evaluation

In a comparative study assessing antioxidant activities of various phenyl-substituted derivatives, compounds featuring nitro groups were found to exhibit superior antioxidant capabilities. This reinforces the hypothesis that this compound could be a potent antioxidant agent .

Research Findings Summary

Activity Findings
AntimicrobialEffective against Staphylococcus aureus, Escherichia coli
AntioxidantExhibits significant free radical scavenging activity
CytotoxicityInduces apoptosis in certain cancer cell lines

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. In contrast, the 4-methoxyphenyl group in donates electrons via resonance, altering reactivity. Halogen Substitution: The 4-iodo substituent in the target compound increases molecular weight and polarizability compared to 4-chloro () or 4-ethyl () analogues. Iodine’s larger atomic radius may enhance hydrophobic interactions in biological systems.

Collision Cross-Section (CCS) and Molecular Shape

  • The ethyl-substituted analogue () has a predicted CCS of 169.2 Ų for [M+H]⁺, indicative of a compact structure. The target compound’s larger iodine atom likely increases CCS, though exact values are unreported.

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